Cyclopentanone, 3,4-bis(p-chlorophenyl)-

Description

Contextual Significance within Substituted Cyclopentanones

Substituted cyclopentanones are a cornerstone in the synthesis of a wide array of complex organic molecules. Their five-membered ring structure is a common feature in natural products and pharmacologically active compounds. The reactivity of the carbonyl group, coupled with the potential for stereochemical complexity on the cyclopentane (B165970) ring, makes them versatile building blocks for constructing more intricate molecular architectures. The introduction of specific substituent groups onto the cyclopentanone (B42830) core can dramatically influence the compound's physical, chemical, and biological properties, making the study of variously substituted cyclopentanones a fertile ground for chemical innovation.

Overview of Structural Features and Scientific Nomenclature

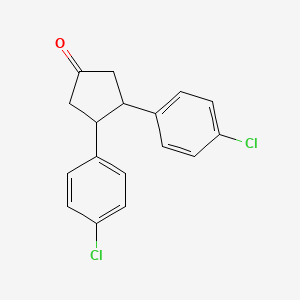

The compound at the heart of this article is Cyclopentanone, 3,4-bis(p-chlorophenyl)- . Its structure is characterized by a central cyclopentanone ring, which is a five-membered carbon ring containing a ketone functional group. At the 3rd and 4th positions of this ring, two para-chlorophenyl groups are attached. A para-chlorophenyl group is a benzene (B151609) ring substituted with a chlorine atom at the para position (position 4) relative to the point of attachment to the cyclopentanone ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3,4-bis(4-chlorophenyl)cyclopentan-1-one . This name precisely describes the molecular structure: "cyclopentan-1-one" indicates the five-membered ring with a ketone at position 1, and "3,4-bis(4-chlorophenyl)" specifies the two identical substituents at positions 3 and 4, each being a phenyl group with a chlorine atom at its 4-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | Cyclopentanone, 3,4-bis(p-chlorophenyl)- |

| Systematic Name | 3,4-bis(4-chlorophenyl)cyclopentan-1-one |

| CAS Number | 1772-51-6 |

| Molecular Formula | C₁₇H₁₄Cl₂O |

| Molecular Weight | 305.20 g/mol |

| Synonyms | Cyclopentanone, 3,4-bis(4-chlorophenyl)-; 3,4-Bis(p-chlorophenyl)cyclopentanone; NSC 77731 |

This table was generated based on data from various chemical databases. researchgate.netechemi.com

Historical Development and Key Research Trajectories

While specific historical documentation and extensive research trajectories for Cyclopentanone, 3,4-bis(p-chlorophenyl)- are not widely available in dedicated publications, its study can be contextualized within the broader investigation of substituted cyclopentanones. Research into this class of compounds has often been driven by their potential as intermediates in the synthesis of biologically active molecules.

A significant area of research that provides insight into the potential synthesis of this compound involves the aldol (B89426) condensation of α-diketones with ketones. For instance, a study on the synthesis of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one utilized the aldol condensation of 4,4'-dichlorobenzil (B184268) (a substituted α-diketone) with acetone (B3395972). researchgate.net This reaction provides a plausible and efficient pathway to construct the core 3,4-diarylcyclopentanone skeleton. It is highly probable that the synthesis of Cyclopentanone, 3,4-bis(p-chlorophenyl)- would follow a similar synthetic logic, likely involving the condensation of 1,2-bis(4-chlorophenyl)ethane-1,2-dione with a suitable C2 synthon, followed by reduction of any resulting unsaturation in the cyclopentenone ring.

The primary research interest in compounds like Cyclopentanone, 3,4-bis(p-chlorophenyl)- lies in their utility as scaffolds for further chemical modification. The two para-chlorophenyl substituents offer sites for various aromatic substitution reactions, while the ketone functionality can be a handle for a wide range of carbonyl chemistry, including reduction, oxidation, and the formation of imines and enamines. These potential transformations open avenues for creating libraries of novel compounds for screening in drug discovery and materials science.

Table 2: Representative Research Findings on a Structurally Related Compound

| Research Aspect | Findings for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one |

| Synthesis Method | Prepared via aldol condensation of 4,4'-dichlorobenzil with acetone in an alkaline medium. |

| Crystal Structure | The crystal structure in the solid state is stabilized by O–H···O and C–H···O hydrogen bonds, as well as Cl···Cl close contacts. The cyclopentenone ring adopts an envelope conformation. |

| Spectroscopic Data | Structures confirmed by elemental analysis, IR, ¹H NMR, ¹³C NMR, and mass spectroscopy. |

This table is based on the published research on a closely related compound and is presented here to provide a scientifically informed perspective on the likely characteristics and synthesis of Cyclopentanone, 3,4-bis(p-chlorophenyl)-. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1772-51-6 |

|---|---|

Molecular Formula |

C17H14Cl2O |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

3,4-bis(4-chlorophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C17H14Cl2O/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2 |

InChI Key |

VEDGQEIDQPRZNY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentanone, 3,4 Bis P Chlorophenyl and Analogues

Direct Synthesis Approaches to 3,4-bis(p-chlorophenyl)cyclopentanone

Direct synthetic routes to 3,4-bis(p-chlorophenyl)cyclopentanone are not extensively documented in readily available literature. However, analogous structures can be conceived through established cyclization strategies. One potential, albeit less direct, pathway involves the intramolecular cyclization of a suitable 1,5-dicarbonyl precursor. For instance, the cyclization of 1,5-bis(4-chlorophenyl)pentane-1,5-dione (B2481111) derivatives under basic or acidic conditions could theoretically yield the corresponding cyclopentenone, which could then be reduced to the saturated cyclopentanone (B42830). The feasibility and efficiency of such a direct cyclization would be highly dependent on the specific substitution pattern and reaction conditions.

Precursor Chemistry and Derivatization Routes

The synthesis of 3,4-bis(p-chlorophenyl)cyclopentanone often relies on the preparation and subsequent transformation of key precursors. This section explores the critical chemical strategies involved in constructing the cyclopentanone framework from acyclic starting materials.

Aldol (B89426) Condensation Strategies from Substituted Benzils and Acetone (B3395972) Derivatives

A prominent and effective method for the synthesis of 3,4-diarylcyclopentenone frameworks involves the base-catalyzed Aldol condensation of a substituted benzil (B1666583) with an acetone derivative. nih.gov This strategy has been successfully employed to synthesize a close analog, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. nih.gov

The reaction proceeds via the formation of an enolate from the acetone derivative, which then attacks one of the carbonyl groups of the benzil. A subsequent intramolecular Aldol reaction followed by dehydration leads to the formation of the cyclopentenone ring. The precursor, 4,4'-dichlorobenzil (B184268), can be synthesized from 4-chlorobenzaldehyde (B46862) or through the oxidation of 4,4'-dichlorobenzoin.

Table 1: Synthesis of Cyclopentenone Derivatives via Aldol Condensation nih.gov

| Benzil Derivative | Acetone Derivative | Product |

| 4,4'-Dichlorobenzil | Acetone | 3,4-bis(4-chlorophenyl)-4-hydroxy-2-cyclopenten-1-one |

| 4,4'-Dichlorobenzil | 1,1-Dimethylacetone | 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one |

Note: The initial product of this reaction is a hydroxy cyclopentenone, which can be subsequently modified to achieve the target saturated cyclopentanone.

Cyclization Reactions in Cyclopentanone Framework Formation

The formation of the cyclopentanone ring can be achieved through various cyclization reactions. A key intermediate in many of these routes is a 1,5-dicarbonyl compound. For instance, 1,5-bis(4-chlorophenyl)-3-(substituted)pentane-1,5-diones have been synthesized and characterized. nih.govresearchgate.net The intramolecular cyclization of such 1,5-diketones, typically under basic conditions, can proceed via an intramolecular Aldol condensation to form a six-membered ring, which is not the desired product. However, alternative cyclization pathways, such as reductive cyclization, could potentially be explored to favor the formation of a five-membered ring.

Multi-component Reactions for Substituted Cyclopentanone Scaffolds

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. rsc.orgnih.govnih.govorganic-chemistry.org While a specific MCR for the direct synthesis of 3,4-bis(p-chlorophenyl)cyclopentanone is not prominently reported, the general principles of MCRs can be applied to construct highly substituted cyclopentanone frameworks. For example, a three-component reaction involving an arylidene oxazolone, an enal, and a nucleophilic heterocyclic carbene (NHC) has been reported to yield fully substituted cyclopentanone derivatives with three contiguous stereocenters. rsc.org Adapting such a strategy with appropriate p-chlorophenyl substituted starting materials could provide a convergent route to the target scaffold.

Asymmetric Synthesis of Chiral 3,4-Disubstituted Cyclopentanones

The development of asymmetric methods to control the stereochemistry at the C3 and C4 positions of the cyclopentanone ring is crucial for accessing enantiomerically pure compounds, which are often required for biological applications.

Enantioselective and Diastereoselective Control in Synthesis

Achieving enantioselective and diastereoselective control in the synthesis of 3,4-disubstituted cyclopentanones can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. nih.govarizona.edunih.govgoogle.com

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. arizona.eduacs.orgbeilstein-journals.org Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, a key step in the formation of chiral cyclopentanones. arizona.eduacs.org For instance, a cascade double Michael addition reaction catalyzed by a chiral diphenylprolinyl silyl (B83357) ether has been developed for the synthesis of highly functionalized chiral cyclopentanes. arizona.edu This approach allows for the formation of multiple C-C bonds and stereocenters in a single, highly controlled operation.

Diastereoselective synthesis can be achieved by employing substrates with existing stereocenters that direct the stereochemical outcome of subsequent reactions. Alternatively, chiral auxiliaries can be temporarily incorporated into the molecule to control the stereochemistry of a reaction, after which they are removed. While specific examples for 3,4-bis(p-chlorophenyl)cyclopentanone are scarce, the principles have been demonstrated in the synthesis of other chiral 3,4-disubstituted cyclopentanones. nih.gov

Table 2: Key Strategies for Asymmetric Synthesis of Chiral Cyclopentanones

| Strategy | Description | Key Features |

| Organocatalytic Michael Addition | Use of chiral secondary amines (e.g., prolinol ethers) to catalyze the conjugate addition of nucleophiles to enones or enals. arizona.eduacs.orgbeilstein-journals.org | High enantioselectivity, metal-free conditions. |

| Asymmetric Alkylation | Enantioselective alkylation of a prochiral enolate using a chiral catalyst. nih.gov | Establishes a single stereocenter with high control. |

| Intramolecular Cyclopropanation | Diastereoselective cyclopropanation of an allylic diazoacetate, followed by ring-opening to form the cyclopentanone. nih.gov | Creates two stereocenters with defined relative stereochemistry. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Can provide high levels of diastereoselectivity. |

Chiral Catalysis in Cyclopentanone Formation

The asymmetric synthesis of cyclopentanone derivatives, where specific stereoisomers are selectively formed, is a significant area of research in organic chemistry. Chiral catalysis, employing small amounts of a chiral catalyst to control the stereochemical outcome of a reaction, stands as a powerful and efficient strategy for constructing enantiomerically enriched cyclopentanones. This approach is crucial for the synthesis of complex molecules where biological activity is often dependent on a precise three-dimensional arrangement of atoms.

Methodologies for the asymmetric synthesis of chiral 3,4-disubstituted cyclopentanones often rely on establishing key stereocenters through meticulously designed catalytic steps. Research has demonstrated the feasibility of these strategies through various catalytic systems, including metal-based catalysts and organocatalysts.

One notable strategy involves a sequence of asymmetric carbon-carbon bond-forming reactions. For instance, the synthesis of a trans-3,4-disubstituted cyclopentanone has been achieved by first establishing a stereocenter via an asymmetric molybdenum-catalyzed alkylation. nih.gov This is followed by a copper-catalyzed intramolecular diastereoselective cyclopropanation, which sets the second stereocenter. nih.gov The final cyclopentanone is then formed through a sequence of ring-opening and decarboxylation steps. nih.gov This multi-step approach highlights the use of sequential chiral catalysis to build the desired stereochemistry in the cyclopentane (B165970) core.

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has also emerged as a prominent method for the enantioselective synthesis of cyclic compounds. nih.govacs.org These catalysts operate through various activation modes, such as iminium ion formation or hydrogen bonding, to effectively control the stereoselectivity of the reaction. For example, the formation of trisubstituted cyclopropanes, which can be precursors to cyclopentanones, has been accomplished with high enantioselectivity using iminium catalysts. nih.gov

The application of chiral phase-transfer catalysis has been successful in the asymmetric synthesis of other heterocyclic systems containing multiple aryl groups, such as 3,3'-diaryloxindoles. nih.govresearchgate.net In these cases, a chiral quaternary phosphonium (B103445) or ammonium (B1175870) salt facilitates the reaction between a nucleophile and an electrophile under biphasic conditions, inducing chirality in the final product. nih.govresearchgate.net While not directly applied to 3,4-diarylcyclopentanones in the reviewed literature, this methodology represents a potentially adaptable strategy for the asymmetric synthesis of such structures.

The research in this area focuses on the development of novel catalysts and methods that can provide high yields and, more importantly, high enantiomeric excess (e.e.), which is a measure of the stereochemical purity of the product.

Research Findings in Chiral Catalysis for Cyclopentanone Analogue Synthesis

Detailed studies have explored various catalytic systems for the formation of chiral cyclopentanones and related structures. The following table summarizes representative findings from the literature for reactions analogous to the formation of chiral 3,4-disubstituted cyclopentanones.

| Catalyst System | Reaction Type | Substrate Example | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Molybdenum & Copper Catalysts | Asymmetric Alkylation & Intramolecular Cyclopropanation | Allylic Malonate Derivative | (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone | Not Reported | Not Reported | nih.gov |

| Chiral Iminium Catalyst | Organocatalytic Cyclopropanation | α,β-Unsaturated Aldehyde & Sulfonium Ylide | Trisubstituted Cyclopropane | High | High | nih.gov |

| Chiral Bifunctional Quaternary Phosphonium Bromide | Phase-Transfer Catalyzed SNAr | 3-Aryloxindole & Aryl Fluoride | 3,3'-Diaryloxindole | Not Applicable | High | nih.gov |

Reaction Mechanisms and Advanced Chemical Transformations

Reactivity of the Cyclopentanone (B42830) Core in 3,4-bis(p-chlorophenyl)- Derivatives

The cyclopentanone core is a hub of chemical reactivity, primarily centered around the carbonyl group. This ketone functionality is susceptible to a wide array of nucleophilic additions and condensation reactions. The electron-withdrawing nature of the adjacent p-chlorophenyl groups can influence the electrophilicity of the carbonyl carbon, potentially modulating its reactivity compared to simpler cyclopentanones.

Key reactions involving the cyclopentanone core include:

Aldol (B89426) Condensation: The α-carbons to the carbonyl group possess acidic protons, enabling them to participate in aldol-type condensation reactions with suitable aldehydes or ketones in the presence of a base. This reaction can be used to extend the carbon framework and introduce new functional groups. For instance, condensation with substituted benzils in the presence of an alkaline medium can lead to the formation of more complex cyclopentenone derivatives. researchgate.net

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.

Oxidation: While less common for cyclic ketones, under specific oxidative conditions, the cyclopentanone ring can undergo cleavage. However, a more relevant oxidative transformation would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid could lead to the formation of a lactone (a cyclic ester).

Enamine Chemistry: The cyclopentanone can react with secondary amines to form enamines. These enamines can then act as nucleophiles in various alkylation and acylation reactions, providing a versatile method for α-functionalization of the cyclopentanone ring.

A summary of representative reactions of the cyclopentanone core is presented in the table below.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Aldol Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated Ketone | Carbon-carbon bond formation, synthesis of complex cyclopentenones. researchgate.net |

| Reduction | NaBH₄, LiAlH₄ | Cyclopentanol | Introduction of a hydroxyl group for further derivatization. |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Lactone | Ring expansion and introduction of an ester functionality. |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine | Activation of the α-position for nucleophilic attack. |

Transformations Involving the p-Chlorophenyl Moieties

The two p-chlorophenyl groups are not merely passive substituents; they can actively participate in a range of chemical transformations, particularly those characteristic of aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the phenyl rings can be displaced by strong nucleophiles, especially if the ring is further activated by electron-withdrawing groups. This allows for the introduction of various functional groups such as amines, alkoxides, and thiols.

Cross-Coupling Reactions: The carbon-chlorine bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful methods enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the p-chlorophenyl rings to other molecular fragments.

Reduction of the Chloro Group: The chlorine atoms can be removed via catalytic hydrogenation or by using reducing agents like activated zinc, leading to the corresponding 3,4-diphenylcyclopentanone derivative.

The table below summarizes some key transformations of the p-chlorophenyl moieties.

| Reaction Type | Reagent(s)/Catalyst | Product Type | Significance |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOMe) | Anisole Derivative | Introduction of new functional groups directly on the aromatic ring. |

| Suzuki Coupling | Boronic Acid, Pd Catalyst | Biaryl Derivative | Formation of new C-C bonds, synthesis of complex aromatic systems. |

| Heck Coupling | Alkene, Pd Catalyst | Styrenyl Derivative | Formation of new C-C bonds, introduction of vinyl groups. |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Arylalkyne Derivative | Formation of new C-C bonds, introduction of alkyne functionalities. |

| Dehalogenation | H₂, Pd/C | Diphenyl Derivative | Removal of chlorine atoms to modify electronic and steric properties. |

Derivatization Reactions and Functional Group Interconversions

The strategic combination of reactions at the cyclopentanone core and the p-chlorophenyl moieties allows for a vast array of derivatization strategies, leading to the synthesis of novel and complex molecules.

The cyclopentanone ring serves as a versatile building block for the synthesis of various heterocyclic systems. Condensation of the ketone with binucleophilic reagents is a common strategy to construct new rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoline or pyrazole-fused cyclopentanes. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of oximes, which can be further rearranged to form lactams (cyclic amides) via the Beckmann rearrangement. The synthesis of cyclopentenone derivatives through aldol condensation is also a key step towards accessing various five-membered ring systems. researchgate.net

The 3,4-disubstituted cyclopentanone scaffold possesses two stereocenters at positions 3 and 4. Controlling the stereochemistry during derivatization is a critical aspect of modern organic synthesis. Stereoselective methods can be employed to generate specific stereoisomers, which can have distinct biological activities.

Diastereoselective Reduction: The reduction of the carbonyl group can be influenced by the existing stereochemistry of the p-chlorophenyl groups. The choice of reducing agent and reaction conditions can favor the formation of one diastereomeric alcohol over the other.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the cyclopentanone ring can direct the approach of reagents to one face of the molecule, leading to high levels of stereocontrol in subsequent reactions.

Asymmetric Catalysis: The development of chiral catalysts for reactions such as hydrogenation or aldol reactions can provide enantiomerically enriched products. While specific methods for 3,4-bis(p-chlorophenyl)cyclopentanone are not extensively documented, general methods for the stereoselective synthesis of 3,4-disubstituted cyclopentanones are known and could be adapted. google.com For instance, methods have been developed for preparing optically active 3,4-disubstituted cyclopentanones from chiral starting materials like 2-substituted succinic acid derivatives. google.com

The table below outlines some stereoselective derivatization approaches.

| Strategy | Description | Potential Outcome |

| Diastereoselective Reduction | Use of sterically demanding or chelating reducing agents to control the facial selectivity of hydride attack on the carbonyl. | Preferential formation of one diastereomer of the corresponding alcohol. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the stereochemical course of a reaction, followed by its removal. | Enantiomerically enriched products from reactions at or near the cyclopentanone core. |

| Asymmetric Catalysis | Employment of a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. | Highly enantioselective synthesis of specific stereoisomers. |

Stereochemical Aspects of Cyclopentanone, 3,4 Bis P Chlorophenyl

Conformational Analysis of the Cyclopentanone (B42830) Ring System

The cyclopentane (B165970) ring is not planar. dalalinstitute.com It adopts puckered conformations to relieve torsional strain that would be present in a planar structure. dalalinstitute.com The two most recognized conformations are the 'envelope' (C_s symmetry) and the 'half-chair' or 'twist' (C_2 symmetry). dalalinstitute.com In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers rapidly interconvert at room temperature. dalalinstitute.com

For substituted cyclopentanones, the substituents' size and position heavily influence the conformational equilibrium. In 3,4-disubstituted cyclopentanones, the bulky p-chlorophenyl groups will preferentially occupy positions that minimize steric hindrance. This typically means adopting pseudo-equatorial orientations to avoid unfavorable 1,3-diaxial-like interactions.

Molecular mechanics calculations on similar ring systems show that the energy difference between various conformers can be small, but the introduction of large substituents stabilizes conformers where these groups are in equatorial-like positions. rsc.org For instance, studies on 3-methylcyclopentanone (B121447) have shown a preference for the conformer where the methyl group is in an equatorial position. researchgate.net By analogy, the two large p-chlorophenyl groups in Cyclopentanone, 3,4-bis(p-chlorophenyl)- would create significant steric strain, forcing the ring to adopt a conformation that maximizes the distance between them and other ring atoms. This leads to a predominant conformation where both substituents are in pseudo-equatorial positions.

Table 1: Conformational Preferences in 3,4-Disubstituted Cyclopentanones

| Conformation | Substituent Positions | Relative Stability | Primary Reason for Stability/Instability |

| Envelope | di-pseudo-equatorial | High | Minimizes steric strain from bulky substituents. |

| Envelope | pseudo-axial/pseudo-equatorial | Moderate | Increased steric interactions involving the axial group. |

| Envelope | di-pseudo-axial | Low | Significant 1,3-diaxial-like steric strain. |

| Half-Chair | di-pseudo-equatorial | High | Minimizes both torsional and steric strain. |

Isomerism and Diastereomeric Relationships within 3,4-Disubstituted Cyclopentanones

The presence of two stereocenters at carbons C3 and C4 allows for the existence of stereoisomers. libretexts.org Since the two p-chlorophenyl substituents are identical, the possible isomers are a cis-isomer and a trans-isomer.

Cis-Isomer : In this isomer, both p-chlorophenyl groups are on the same face of the cyclopentanone ring. This molecule possesses a plane of symmetry that bisects the C1-C2 and C4-C5 bonds and passes through the C1 carbonyl group. Due to this internal symmetry, the cis-isomer is achiral, making it a meso compound. chemistryschool.net

Trans-Isomer : Here, the two p-chlorophenyl groups are on opposite faces of the ring. The trans-isomer does not have a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (3R,4R)- and (3S,4S)-3,4-bis(p-chlorophenyl)cyclopentanone.

The relationship between the cis-isomer (meso) and either of the trans-enantiomers is diastereomeric. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.orgresearchgate.net

Table 2: Stereoisomers of 3,4-bis(p-chlorophenyl)cyclopentanone

| Isomer | Configuration | Chirality | Relationship |

| cis | (3R,4S) or (3S,4R) | Achiral (meso) | Diastereomer of the trans isomers |

| trans | (3R,4R) | Chiral | Enantiomer of the (3S,4S) isomer |

| trans | (3S,4S) | Chiral | Enantiomer of the (3R,4R) isomer |

Control and Determination of Stereochemistry in Synthetic Pathways

Achieving stereocontrol in the synthesis of 3,4-disubstituted cyclopentanones is a key challenge for chemists. google.com The goal is often to produce a single desired stereoisomer, which requires stereoselective synthetic methods.

Control of Stereochemistry: Synthetic strategies can be broadly categorized into substrate-controlled and reagent-controlled methods.

Substrate-Controlled Synthesis : This approach relies on the existing stereochemistry of the starting material to direct the formation of new stereocenters. For example, the cyclization of an acyclic precursor with pre-existing stereocenters can lead to a specific diastereomer of the cyclopentanone product. nih.gov

Reagent-Controlled Synthesis : This involves the use of chiral reagents, catalysts, or auxiliaries to induce stereoselectivity. mdpi.com An asymmetric Mo-catalyzed alkylation has been used to establish the first stereocenter in the synthesis of a chiral 3,4-disubstituted cyclopentanone, followed by a diastereoselective cyclopropanation to set the second. nih.gov Another approach is the stereoselective 1,4-addition of a cuprate (B13416276) to a chiral Michael acceptor, followed by a Dieckmann cyclization to form the cyclopentanone ring with high stereocontrol. researchgate.net The reduction of a 3,4-disubstituted cyclopentenone using a chiral catalyst can also provide access to specific stereoisomers.

Determination of Stereochemistry: Once synthesized, the absolute and relative stereochemistry of the products must be determined.

NMR Spectroscopy : High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The coupling constants (J-values) between protons on the C3 and C4 carbons can provide information about their dihedral angle, which helps to distinguish between cis and trans isomers. rsc.org

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry by mapping the precise three-dimensional arrangement of atoms in the solid state. rsc.org

Chiroptical Methods : For chiral compounds, techniques like Electronic Circular Dichroism (ECD) are invaluable. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For instance, the ¹H NMR spectrum of the isomeric compound 2,5-bis((E)-4-chlorobenzylidene)cyclopentanone reveals distinct signals for the aromatic and cyclopentanone (B42830) protons. It is anticipated that the ¹H NMR spectrum of Cyclopentanone, 3,4-bis(p-chlorophenyl)- would show multiplets in the aromatic region, typically between 7.0 and 7.5 ppm, corresponding to the protons on the two p-chlorophenyl rings. The protons on the cyclopentanone ring would likely appear as a complex series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum is expected to show a characteristic signal for the carbonyl carbon (C=O) in the downfield region, generally between 190 and 220 ppm. The aromatic carbons would produce a set of signals between 120 and 140 ppm, with the carbon attached to the chlorine atom showing a distinct chemical shift. The aliphatic carbons of the cyclopentanone ring would be observed at higher field strengths.

A hypothetical ¹³C NMR data table based on related structures is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | 128-130 |

| Aromatic C (quaternary) | ~140 |

| Cyclopentanone CH | 40-50 |

| Cyclopentanone CH₂ | 30-40 |

This table is predictive and based on data from analogous compounds.

Infrared (IR) and Mass Spectrometry (MS) Applications in Characterization

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Cyclopentanone, 3,4-bis(p-chlorophenyl)- is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone, this band typically appears at a higher frequency compared to acyclic or six-membered ring ketones, generally in the range of 1740-1750 cm⁻¹ libretexts.org. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching bands for the aromatic rings, and a C-Cl stretching vibration.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1740 - 1750 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=C (Aromatic) | 1600 - 1450 |

| C-Cl | 850 - 550 |

This table is based on established IR correlation data.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The molecular weight of Cyclopentanone, 3,4-bis(p-chlorophenyl)- is 305.2 g/mol echemi.com. In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 304 and 306, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of small molecules such as CO and HCl, as well as cleavage of the cyclopentanone ring and fragmentation of the chlorophenyl groups. Analysis of the fragmentation of cyclopentanone itself shows characteristic losses that could also be relevant for this substituted derivative researchgate.netyoutube.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Cyclopentanone, 3,4-bis(p-chlorophenyl)- is expected to show absorptions corresponding to π → π* and n → π* transitions. The p-chlorophenyl groups contain π electrons that can be excited to higher energy π* orbitals, leading to strong π → π* absorptions, typically below 300 nm. The carbonyl group possesses non-bonding (n) electrons on the oxygen atom. The promotion of one of these electrons to an anti-bonding π* orbital results in a weaker n → π* transition, which usually appears at a longer wavelength (above 300 nm) nist.gov. The conjugation of the phenyl rings with the cyclopentanone moiety will influence the precise wavelengths of these absorptions.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 300 | Strong |

| n → π | > 300 | Weak |

This table is based on general principles of UV-Vis spectroscopy.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for Cyclopentanone, 3,4-bis(p-chlorophenyl)- has not been reported, valuable insights can be drawn from the crystal structure of a closely related derivative, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one researchgate.net.

Determination of Absolute Molecular Structure and Conformation

X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of Cyclopentanone, 3,4-bis(p-chlorophenyl)- . This would reveal the exact conformation of the cyclopentanone ring, which is likely to adopt a non-planar "envelope" or "twist" conformation to minimize steric strain. The analysis would also define the relative orientation of the two p-chlorophenyl substituents, i.e., whether they are in a cis or trans arrangement relative to the cyclopentanone ring.

Crystal Packing and Intermolecular Interactions in the Solid State

The study of the crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions that stabilize the solid-state structure. For Cyclopentanone, 3,4-bis(p-chlorophenyl)- , these interactions would likely include dipole-dipole interactions arising from the polar carbonyl group and the C-Cl bonds, as well as van der Waals forces.

Analysis of Hydrogen Bonding and Halogen-Halogen Close Contacts

Although Cyclopentanone, 3,4-bis(p-chlorophenyl)- does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are possible and often play a significant role in the crystal packing of carbonyl-containing compounds. Furthermore, the presence of chlorine atoms suggests the possibility of halogen bonding (C-Cl···O or C-Cl···Cl) and other close halogen-halogen contacts. In the crystal structure of the related derivative 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, Cl···Cl close contacts were observed, indicating that such interactions could also be important in the crystal packing of the title compound researchgate.net.

| Interaction Type | Potential Atoms Involved |

| Weak Hydrogen Bonding | C-H (aromatic/aliphatic) and C=O |

| Halogen Bonding | C-Cl and C=O |

| Halogen-Halogen Contacts | Cl···Cl |

This table outlines potential intermolecular interactions based on the compound's structure and data from related molecules.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, electronic properties, and reactivity parameters. For a molecule like Cyclopentanone (B42830), 3,4-bis(p-chlorophenyl)-, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), would provide insights into bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would reveal the three-dimensional conformation of the cyclopentanone ring and the orientation of the two p-chlorophenyl substituents. The reactivity of the molecule can be further understood by calculating various chemical descriptors.

Table 1: Hypothetical DFT-Calculated Parameters for Cyclopentanone, 3,4-bis(p-chlorophenyl)-

| Parameter | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Thermodynamic stability |

| Dipole Moment | Value in Debye | Molecular polarity |

| Hardness (η) | Value in eV | Resistance to change in electron distribution |

| Electronegativity (χ) | Value in eV | Power to attract electrons |

| Electrophilicity Index (ω) | Value in eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. chemrxiv.orgnumberanalytics.com

For Cyclopentanone, 3,4-bis(p-chlorophenyl)-, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the carbonyl oxygen and the chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting sites for nucleophilic attack. researchgate.net The aromatic rings will also exhibit distinct electrostatic potential features, influencing their interaction with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.czmdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity. For Cyclopentanone, 3,4-bis(p-chlorophenyl)-, the distribution of the HOMO and LUMO would likely be spread across the p-chlorophenyl rings and the cyclopentanone moiety. In a study on related chlorinated compounds, it was observed that increased chlorination can lead to a smaller HOMO-LUMO gap, suggesting enhanced reactivity. muni.cz

Table 2: Illustrative FMO Parameters from a Related Dihydro-1H-pyrazole Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.21 |

| E(LUMO) | -1.89 |

| Energy Gap (ΔE) | 4.32 |

Data adapted from a study on 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide for illustrative purposes. researchgate.net

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, within and between molecules. Hirshfeld surface analysis complements this by mapping the intermolecular contacts in a crystal structure.

For Cyclopentanone, 3,4-bis(p-chlorophenyl)-, these analyses would be crucial in understanding its crystal packing and supramolecular assembly. It is expected that C-H···O, C-H···Cl, and Cl···Cl interactions would play a significant role in stabilizing the crystal lattice, as observed in the structurally similar compound 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. researchgate.net The p-chlorophenyl rings may also participate in π-π stacking interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Profiles

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. An MD simulation of Cyclopentanone, 3,4-bis(p-chlorophenyl)- would allow for the exploration of its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, placing the molecule in a solvent box (e.g., water or an organic solvent) in an MD simulation can reveal its solvation properties and how it interacts with solvent molecules. This is critical for understanding its behavior in solution. Studies on related compounds have utilized MD simulations to understand ligand-receptor interactions and the driving forces behind them. frontiersin.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein's active site.

While specific targets for Cyclopentanone, 3,4-bis(p-chlorophenyl)- have not been identified, molecular docking could be employed to screen its potential as a ligand for various biological targets. The docking results would provide information on the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. For instance, a study on other cyclopentanone derivatives explored their potential as anti-proliferative agents through docking with specific cancer-related proteins.

Electrochemical Property Investigations via Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, one can determine the oxidation and reduction potentials of the molecule.

An investigation of Cyclopentanone, 3,4-bis(p-chlorophenyl)- using cyclic voltammetry would reveal its electrochemical behavior. The carbonyl group and the chlorinated phenyl rings are potential redox-active sites. The resulting voltammogram would provide information on the reversibility of the redox processes and could be used to infer the stability of the resulting radical ions.

Role As a Synthetic Building Block and Material Precursor

Utility in the Construction of Complex Organic Molecules

The cyclopentanone (B42830) core is a common feature in a wide array of natural products and complex organic molecules. The reactivity of the ketone and the adjacent C-H bonds provides multiple avenues for functionalization, making it a valuable starting material for synthesizing more intricate structures.

The presence of the ketone group in Cyclopentanone, 3,4-bis(p-chlorophenyl)- allows for a variety of transformations. These include, but are not limited to:

Aldol (B89426) Condensation: The α-hydrogens to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles, including aldehydes and ketones, to form larger, more complex molecules. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphonium (B103445) ylide. This allows for the introduction of a wide range of substituents at that position, extending the carbon skeleton.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl group that can be further functionalized.

Oxidation: While less common for ketones, under specific conditions, the ring can be cleaved through oxidative processes to yield dicarboxylic acids.

The two p-chlorophenyl groups significantly influence the reactivity of the cyclopentanone ring and can themselves be sites for further modification through aromatic substitution reactions, although the chloro-substituent is deactivating. The steric bulk of these groups also plays a crucial role in directing the stereochemical outcome of reactions at the cyclopentanone core.

While direct examples of the use of Cyclopentanone, 3,4-bis(p-chlorophenyl)- in the total synthesis of complex natural products are not prominent in the literature, the fundamental reactivity of the cyclopentanone moiety is well-documented. For instance, various substituted cyclopentanones are key intermediates in the synthesis of prostaglandins, steroids, and other biologically active compounds. The unique substitution pattern of this particular cyclopentanone could lead to the synthesis of novel analogs of these important molecules.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The cyclopentanone framework of Cyclopentanone, 3,4-bis(p-chlorophenyl)- can serve as a scaffold for the construction of various heterocyclic systems.

One common strategy involves the reaction of the ketone with binucleophilic reagents. For example:

Paal-Knorr Synthesis Analogs: Reaction with primary amines can lead to the formation of substituted pyrroles, although this typically requires a 1,4-dicarbonyl compound. However, derivatization of the cyclopentanone could open pathways to such precursors.

Synthesis of Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) can yield the corresponding pyrazoline or isoxazoline, which can be further oxidized to pyrazoles and isoxazoles, respectively.

Thiophene (B33073) Synthesis: Reaction with a source of sulfur, such as Lawesson's reagent, can convert the ketone into a thioketone, which can then be a precursor for thiophene derivatives.

The p-chlorophenyl groups would be retained in the resulting heterocyclic products, imparting specific electronic and steric properties. The presence of chlorine atoms can be advantageous for tuning the biological activity or the material properties of the final heterocyclic compound. For example, halogenated heterocycles are known to exhibit a wide range of pharmacological activities. Research on related structures, such as the synthesis of tetrahydroquinolin-5-ones from 2- and 3-(4-chlorophenyl) substituted precursors, highlights the utility of chlorophenyl moieties in constructing complex heterocyclic systems with potential antimalarial activity. researchgate.net

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties. The rigid structure and functional groups of Cyclopentanone, 3,4-bis(p-chlorophenyl)- make it an interesting candidate for these fields.

The p-chlorophenyl groups of the molecule can participate in various non-covalent interactions that are crucial for the formation of supramolecular assemblies. These interactions include:

π-π Stacking: The aromatic rings can stack on top of each other, leading to the formation of one-dimensional columns or other organized structures.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules.

C-H···π Interactions: The C-H bonds of the cyclopentane (B165970) ring or the aromatic rings can interact with the π-systems of adjacent molecules.

Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a cavity, and a "guest" molecule, which fits inside it. While Cyclopentanone, 3,4-bis(p-chlorophenyl)- itself is unlikely to act as a host due to the absence of a significant cavity, it could be a component of a larger host system.

More plausibly, derivatives of this compound could be designed to act as hosts. For example, by linking two cyclopentanone units with appropriate spacers, a macrocyclic host could be synthesized. The p-chlorophenyl groups would line the cavity of such a host, creating a specific environment for the binding of guest molecules. The electronic properties of the chlorinated aromatic rings could allow for selective interactions with electron-rich or electron-poor guests. The principles of host-guest chemistry are broad, with applications in areas such as sensing, catalysis, and drug delivery. nih.gov

Exploration in Advanced Materials Science

The properties of Cyclopentanone, 3,4-bis(p-chlorophenyl)- suggest its potential for exploration in the development of advanced materials.

Liquid Crystals: The rigid, elongated shape conferred by the two p-chlorophenyl groups is a common feature in molecules that exhibit liquid crystalline phases. By modifying the cyclopentanone core or adding flexible alkyl chains, it might be possible to design new liquid crystalline materials based on this scaffold.

Polymers: The ketone functionality can be used as a handle to incorporate this molecule into a polymer backbone. For example, it could be converted to a diol and then used as a monomer in the synthesis of polyesters or polyurethanes. The presence of the bulky and polar p-chlorophenyl groups would be expected to influence the thermal and mechanical properties of the resulting polymers.

Organic Electronics: While not a conventional electronic material, the aromatic nature of the p-chlorophenyl groups suggests that derivatives of this compound could be investigated for their electronic properties. Further functionalization to introduce electron-donating or electron-accepting groups could lead to materials with interesting charge-transport characteristics.

The exploration of Cyclopentanone, 3,4-bis(p-chlorophenyl)- in materials science is still in its infancy. However, the combination of a reactive functional group with rigid, polarizable aromatic units provides a strong rationale for its investigation as a precursor to new functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Currently, there is no published, optimized synthetic route for Cyclopentanone (B42830), 3,4-bis(p-chlorophenyl)-. Future research should prioritize the development of efficient and selective synthesis methods. Drawing inspiration from the synthesis of analogous compounds, several strategies could be explored. For instance, the synthesis of 3-(3-Chlorophenyl)cyclopentanone is achieved through the reaction of 3-chlorobenzaldehyde (B42229) with cyclopentanone in the presence of a base like potassium hydroxide. This suggests a plausible pathway for the target molecule.

A potential approach could involve a base-catalyzed aldol (B89426) condensation reaction between p-chlorobenzaldehyde and cyclopentanone, followed by a subsequent reaction to introduce the second p-chlorophenyl group. Another avenue for investigation is the stereoselective synthesis to control the orientation of the two p-chlorophenyl groups, which would be critical for elucidating structure-activity relationships in potential applications. Research into different catalysts, solvents, and reaction conditions will be essential to optimize yield and purity.

| Potential Synthetic Route | Key Reactants | Reaction Type | Potential Advantages | Reference for Analogy |

| Double Aldol Condensation | p-Chlorobenzaldehyde, Cyclopentanone | Condensation | Potentially straightforward, one-pot synthesis. | |

| Michael Addition followed by Alkylation | p-Chlorophenyl Grignard reagent, Cyclopentenone | Addition/Alkylation | Good control over the addition of the first aryl group. | |

| Stereoselective Synthesis | Chiral catalysts, substituted succinic acid derivatives | Multi-step synthesis | Production of specific stereoisomers. |

This table presents hypothetical synthetic routes based on established chemical principles and analogous reactions.

Advanced Computational Modeling for Predictive Design and Property Elucidation

Computational chemistry offers a powerful toolset for predicting the properties and behavior of Cyclopentanone, 3,4-bis(p-chlorophenyl)- before engaging in extensive laboratory work. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the molecule's optimized geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra). This data would be invaluable for confirming the identity of the synthesized compound and for understanding its fundamental characteristics.

Furthermore, molecular dynamics simulations could provide insights into the conformational flexibility of the cyclopentanone ring and the rotational freedom of the p-chlorophenyl groups. This is particularly important for understanding how the molecule might interact with biological targets. Predictive models for properties such as solubility, lipophilicity (logP), and potential toxicity could also be developed, guiding the design of future experiments and applications.

Exploration of New Reactivity Profiles and Derivatization Pathways

The reactivity of Cyclopentanone, 3,4-bis(p-chlorophenyl)- is a complete unknown. The presence of the ketone functional group suggests that it can undergo a variety of well-known chemical transformations. Future research should explore these reactions to create a library of derivatives with potentially novel properties.

Key areas for reactivity studies include:

Reduction of the carbonyl group: Conversion of the ketone to a secondary alcohol would introduce a new functional group and a chiral center, opening up further derivatization possibilities.

Oxidation reactions: While challenging, selective oxidation could lead to ring-opened products or other interesting molecular scaffolds.

Reactions at the α-carbons: The carbons adjacent to the carbonyl group could be functionalized through enolate chemistry, allowing for the introduction of a wide range of substituents.

Substitution on the aromatic rings: The chlorine atoms on the phenyl rings could potentially be replaced through nucleophilic aromatic substitution, although this would likely require harsh reaction conditions.

Systematic investigation of these and other reactions will be crucial for understanding the chemical space accessible from this starting material.

Expanding Applications in Specialized Chemical Fields

While no applications for Cyclopentanone, 3,4-bis(p-chlorophenyl)- have been reported, the broader class of substituted cyclopentanones has found use in several specialized areas. These provide a logical starting point for investigating the potential utility of this compound.

For example, various cyclopentanone derivatives serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. Specifically, some chlorophenyl cyclopentyl ketones are precursors to compounds with anesthetic properties. chemicalbook.com It would be a valuable line of inquiry to screen Cyclopentanone, 3,4-bis(p-chlorophenyl)- and its derivatives for biological activity. Given the presence of two p-chlorophenyl groups, a motif found in some bioactive molecules, it is plausible that this compound could exhibit interesting pharmacological or pesticidal properties.

Another potential application lies in materials science. The rigid structure conferred by the two bulky aryl groups might lead to interesting properties in polymers or liquid crystals if the molecule is incorporated into larger systems. The compound could also be investigated as a building block for novel heterocyclic systems through reactions involving the ketone functionality.

Q & A

Q. What synthetic methods are commonly employed to prepare 3,4-bis(p-chlorophenyl)cyclopentanone, and how are reaction conditions optimized?

The synthesis typically involves aldol condensation reactions. For example, cyclopentanone derivatives can react with aromatic aldehydes under acidic catalysis. Evidence from optimized protocols shows that molar ratios (e.g., 1:2 cyclopentanone-to-aldehyde), temperature (80°C), and catalyst choice (e.g., concentrated sulfuric acid) critically influence conversion rates and yields . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm product identity and purity .

Q. How is structural elucidation of 3,4-bis(p-chlorophenyl)cyclopentanone performed in academic research?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, distinguishing substituent positions (e.g., chlorophenyl groups).

- High-resolution MS : Determines molecular weight and fragmentation patterns.

- Gas chromatography (GC) : Resolves mixtures and quantifies purity .

Cross-referencing with computational models (e.g., density functional theory) can validate stereoelectronic properties .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

Challenges include low volatility, matrix interference, and co-elution with structurally similar compounds. Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) improves resolution and sensitivity for trace analysis . Solid-phase microextraction (SPME) or pressurized fluid extraction (PFE) using solvents like dichloromethane optimizes recovery rates .

Advanced Research Questions

Q. How do catalytic systems influence the stereoselectivity and efficiency of 3,4-bis(p-chlorophenyl)cyclopentanone synthesis?

Catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, and phosphoric acid exhibit varying activities due to differences in acid strength and coordination with intermediates. For instance, concentrated sulfuric acid achieves 82.9% cyclopentanone conversion and 82.6% yield in aldol condensations, outperforming weaker acids like acetic acid (<10% yield) . Mechanistic studies suggest protonation of the carbonyl group enhances electrophilicity, facilitating nucleophilic attack by aromatic aldehydes .

Q. How can discrepancies in reported yield data across studies be systematically addressed?

Data contradictions often stem from variations in reaction parameters (e.g., solvent purity, catalyst loading) or analytical methods. Researchers should:

- Standardize protocols : Use identical molar ratios, temperatures, and catalyst concentrations.

- Validate with controls : Include internal standards in GC/MS analyses to normalize quantification .

- Report uncertainties : Provide error margins (e.g., ±4.3% in emission studies) to contextualize reproducibility .

Q. What are the environmental degradation pathways of 3,4-bis(p-chlorophenyl)cyclopentanone, and how do they compare to structurally related pollutants?

While direct studies on this compound are limited, analogs like DDT undergo microbial degradation via dechlorination and hydroxylation. Stenotrophomonas spp. metabolize chlorinated aromatics into less toxic intermediates (e.g., DDMU, DDOH) through oxidative enzymes . Computational models predicting solubility parameters (Hildebrand) can guide bioremediation strategies by estimating bioavailability in soil-water systems .

Q. What strategies enhance the thermal stability and optical properties of polymers derived from 3,4-bis(p-chlorophenyl)cyclopentanone?

Incorporating cardo-type structures (e.g., 1,1-bis(4-(3,4-dicarboxy benzoyloxy)phenyl)cyclopentane) improves thermal resistance and reduces monomer synthesis costs. Balancing rigidity and flexibility in polyimide (PI) films optimizes their performance in high-temperature applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.